molecular formula C15H15F3N2O4 B2648180 3-[1-(2,4,5-Trifluoro-3-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one CAS No. 2309800-15-3

3-[1-(2,4,5-Trifluoro-3-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one

Cat. No.: B2648180
CAS No.: 2309800-15-3
M. Wt: 344.29
InChI Key: WGMDTKNUUCTTKK-UHFFFAOYSA-N
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Description

3-[1-(2,4,5-Trifluoro-3-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is a complex organic compound that features a trifluoromethoxybenzoyl group attached to a pyrrolidine ring, which is further connected to an oxazolidinone moiety

Scientific Research Applications

Antibacterial Properties

The compound 3-(1-(2,4,5-Trifluoro-3-methoxybenzoyl)pyrrolidin-3-yl)oxazolidin-2-one, due to its structural similarity with known oxazolidinones, may have significant antibacterial properties. Oxazolidinones are a novel class of synthetic antibacterial agents active against gram-positive organisms including methicillin-resistant Staphylococcus aureus as well as selected anaerobic organisms. Notable representatives of this class, such as linezolid and eperezolid, have exhibited in vivo potency against S. aureus comparable to current clinical treatments. This suggests the potential of this compound in antibacterial applications, particularly against gram-positive pathogens (Tucker et al., 1998).

Expanded Activity Against Gram-Negative Organisms

Another significant application is the expansion of the antibacterial spectrum of oxazolidinones to include gram-negative organisms, such as Haemophilus influenzae and Moraxella catarrhalis. Modifications to the oxazolidinone structure, similar to the subject compound, have resulted in compounds with good activity against these fastidious gram-negative organisms, highlighting the compound's potential to contribute to the development of broad-spectrum antibacterial agents (Genin et al., 2000).

Synthesis of Oxazolidines and Thiazolidines

The compound's structure also lends itself to the synthesis of oxazolidines and thiazolidines from β-hydroxy- or β-mercapto-α-amino acid esters, showcasing its utility in synthetic organic chemistry. This process involves the preparation of 2-aryl-4-(ethoxycarbonyl)oxazolidines and thiazolidines by fusion with aromatic aldehydes, with potential applications in the synthesis of various organic compounds (Badr et al., 1981).

Improved Class Safety Profile

Moreover, novel oxazolidinone derivatives, akin to the compound , have been developed with high activity against gram-positive pathogens coupled with a reduced potential for adverse effects such as myelosuppression and monoamine oxidase inhibition. This aspect underscores the compound's potential in the development of safer antibacterial agents (Gordeev & Yuan, 2014).

Antimicrobial Screening

The compound's structural framework has also been used in the synthesis of derivatives incorporating the thiazole ring, which have shown significant in vitro antibacterial activity against both gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as inhibitory action against fungi (Candida albicans, Aspergillus niger, Aspergillus clavatus). This indicates the potential for therapeutic interventions against microbial diseases, particularly bacterial and fungal infections (Desai et al., 2013).

Future Directions

The potential applications of this compound would depend on its biological activity. If it does possess antibacterial activity, it could be further developed as an antibacterial agent. Further studies would be needed to confirm its activity and assess its safety and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2,4,5-Trifluoro-3-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2,4,5-Trifluoro-3-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or am

Properties

IUPAC Name

3-[1-(2,4,5-trifluoro-3-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O4/c1-23-13-11(17)9(6-10(16)12(13)18)14(21)19-3-2-8(7-19)20-4-5-24-15(20)22/h6,8H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMDTKNUUCTTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C(=O)N2CCC(C2)N3CCOC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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